Cas no 1227270-43-0 (1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile)
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1227270-43-0x500.png)
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
- 1-(phenylsulfonyl)-6-cyano-7-azaindole
- AK476197
- 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-6-carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-(phenylsulfonyl)-
- DB-406869
- 1-(Phenylsulphonyl)-6-cyano-7-azaindole
- C71864
- AKOS027424426
- DS-18881
- SCHEMBL23971058
- MFCD16875751
- 1227270-43-0
- CS-0162595
-
- MDL: MFCD16875751
- インチ: 1S/C14H9N3O2S/c15-10-12-7-6-11-8-9-17(14(11)16-12)20(18,19)13-4-2-1-3-5-13/h1-9H
- InChIKey: FJXJFIFKDADEBO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(N1C=CC2=CC=C(C#N)N=C12)(=O)=O
計算された属性
- せいみつぶんしりょう: 283.04154771g/mol
- どういたいしつりょう: 283.04154771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 498
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- ふってん: 536.1±53.0°C at 760 mmHg
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM248336-1g |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
1227270-43-0 | 95%+ | 1g |
$281 | 2023-02-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22845-1g |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
1227270-43-0 | 95% | 1g |
¥1949.0 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233235-100mg |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
1227270-43-0 | 95% | 100mg |
¥514 | 2023-04-16 | |
Ambeed | A424014-250mg |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
1227270-43-0 | 95% | 250mg |
$95.0 | 2024-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233235-250mg |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
1227270-43-0 | 95% | 250mg |
¥811 | 2023-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P890783-250mg |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
1227270-43-0 | 95% | 250mg |
1,496.70 | 2021-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY888-200mg |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
1227270-43-0 | 95% | 200mg |
997.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22845-100mg |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
1227270-43-0 | 95% | 100mg |
¥425.0 | 2024-07-18 | |
Alichem | A029183500-5g |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
1227270-43-0 | 95% | 5g |
$1747.94 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY888-100mg |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
1227270-43-0 | 95% | 100mg |
870CNY | 2021-05-08 |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile 関連文献
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrileに関する追加情報
Introduction to 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS No. 1227270-43-0)
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1227270-43-0, belongs to the class of pyrrolopyridine derivatives, which are known for their broad spectrum of biological activities. The presence of a phenylsulfonyl group and a carbonitrile moiety in its structure imparts distinct chemical and pharmacological properties, making it a promising candidate for further research and development.
The structural framework of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile combines the aromaticity of the pyrrolopyridine core with the electron-withdrawing effects of the carbonitrile group and the electron-donating properties of the phenylsulfonyl substituent. This combination not only enhances its solubility in various solvents but also influences its interaction with biological targets. The compound’s ability to modulate enzyme activity and receptor binding has been a focal point for researchers exploring novel therapeutic interventions.
In recent years, there has been a surge in interest regarding heterocyclic compounds due to their versatile applications in drug discovery. Pyrrolopyridine derivatives, in particular, have been extensively studied for their potential in treating a variety of diseases, including cancer, inflammation, and neurological disorders. The introduction of functional groups such as phenylsulfonyl and carbonitrile further expands the pharmacophoric space, enabling the design of molecules with enhanced efficacy and selectivity.
One of the most compelling aspects of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is its potential as an intermediate in synthesizing more complex pharmacological agents. The compound’s scaffold can be modified through various chemical transformations to introduce additional functional groups or to alter its electronic properties. This flexibility makes it an attractive building block for medicinal chemists aiming to develop novel drugs with tailored biological activities.
Recent studies have highlighted the importance of phenylsulfonyl containing compounds in medicinal chemistry. These derivatives have shown promise in inhibiting key enzymes involved in disease pathways, such as kinases and proteases. The carbonitrile group, on the other hand, has been recognized for its ability to enhance binding affinity and metabolic stability. When combined within the pyrrolopyridine core of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, these features contribute to its potential as a therapeutic agent.
The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the phenylsulfonyl group typically involves sulfonylation reactions, while the incorporation of the carbonitrile moiety can be achieved through cyanation processes. These synthetic pathways have been optimized by chemists to ensure high yields and purity, making it feasible for large-scale production.
From a computational chemistry perspective, the molecular structure of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at an atomic level. By leveraging advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations, researchers have gained valuable insights into its binding mode and pharmacophoric features.
The pharmacological profile of this compound has been evaluated through both in vitro and in vivo assays. Initial studies have demonstrated its ability to inhibit specific enzymes with high selectivity. For instance, derivatives similar to 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancer cell lines. Additionally, preclinical studies have indicated potential therapeutic effects against inflammatory diseases by modulating cytokine production.
The development of novel drug candidates is often hindered by issues related to bioavailability and toxicity. However, the structural features of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, such as its aromaticity and functional groups, contribute to improved pharmacokinetic properties. Further optimization efforts are focused on enhancing its solubility and metabolic stability while maintaining or improving its biological activity.
In conclusion,1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS No. 1227270-43-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and demonstrated biological activity make it a valuable asset in drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound and its derivatives, phenylsulfonyl-containing heterocycles are poised to play an increasingly important role in modern medicine.
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